molecular formula C13H18N2O B7460074 4-(aminomethyl)-N-cyclopentylbenzamide

4-(aminomethyl)-N-cyclopentylbenzamide

Cat. No.: B7460074
M. Wt: 218.29 g/mol
InChI Key: NMCOKTLEYLTLOE-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-cyclopentylbenzamide is an organic compound that features a benzamide core with an aminomethyl group at the para position and a cyclopentyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-cyclopentylbenzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-cyclopentylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of protein kinases, which are involved in various signaling pathways within cells. By binding to the active site of these enzymes, the compound can modulate their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminomethyl)-N-cyclopentylbenzamide is unique due to the presence of both the aminomethyl and cyclopentyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone .

Properties

IUPAC Name

4-(aminomethyl)-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-9-10-5-7-11(8-6-10)13(16)15-12-3-1-2-4-12/h5-8,12H,1-4,9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCOKTLEYLTLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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